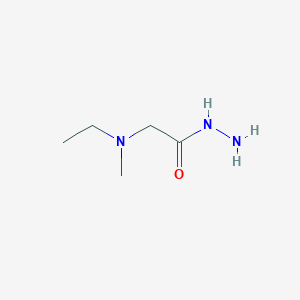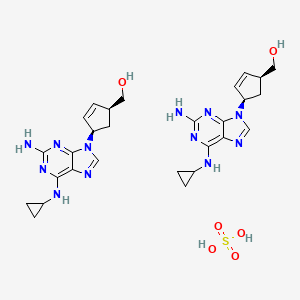
Ziagen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ziagen, known by its chemical name abacavir, is a medication primarily used to treat human immunodeficiency virus (HIV) infection. It belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs), which work by blocking the activity of reverse transcriptase, an enzyme crucial for the replication of HIV . Abacavir is often used in combination with other antiretroviral agents to enhance its efficacy .
Wirkmechanismus
Target of Action
Abacavir sulfate, also known as Ziagen, is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) primarily used to treat HIV and AIDS . Its primary target is the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the HIV virus .
Mode of Action
Abacavir interacts with its target, the HIV-1 reverse transcriptase, by mimicking the natural substrate of the enzyme . Once inside the cell, abacavir is converted by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP), an analogue of deoxyguanosine-5’-triphosphate (dGTP) . CBV-TP competes with the natural substrate dGTP and gets incorporated into the viral DNA, thereby inhibiting the activity of HIV-1 reverse transcriptase .
Biochemical Pathways
The primary biochemical pathway affected by abacavir is the replication process of the HIV virus. By inhibiting the reverse transcriptase enzyme, abacavir prevents the conversion of viral RNA into DNA, a critical step in the replication of retroviruses like HIV .
Pharmacokinetics
Abacavir has a bioavailability of 83%, indicating a high degree of absorption in the body . It is metabolized in the liver and has an elimination half-life of approximately 1.54 ± 0.63 hours . The excretion of abacavir involves both the kidneys (1.2% abacavir, 30% 5’-carboxylic acid metabolite, 36% 5’-glucuronide metabolite, 15% unidentified minor metabolites) and fecal route (16%) .
Result of Action
The molecular effect of abacavir’s action is the inhibition of viral DNA synthesis, which results in the prevention of HIV replication . On a cellular level, this leads to a decrease in viral load and an increase in CD4 cell counts, improving the immune response against infections .
Action Environment
The efficacy and stability of abacavir can be influenced by various environmental factors. For instance, genetic factors can play a role, as certain genetic profiles are associated with a higher risk of hypersensitivity to abacavir . Additionally, the presence of other medications can impact the effectiveness and side effects of abacavir. For example, a study found that methadone clearance increased when taken with abacavir .
Biochemische Analyse
Biochemical Properties
Ziagen, or abacavir, is a nucleoside reverse transcriptase inhibitor (NRTI). It works by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the HIV virus . It does this by competing with the natural substrate dGTP and by its incorporation into viral DNA .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly those infected with HIV. It is used in combination with other antiretroviral agents to treat HIV-1 infection . Common side effects include nausea, headache, malaise and fatigue, nausea and vomiting, and dreams/sleep disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of abacavir involves several key steps:
Cyclopentene Derivative Formation: The initial step involves the formation of a cyclopentene derivative through a series of reactions starting from a suitable precursor.
Purine Nucleoside Formation: The cyclopentene derivative is then reacted with a purine base to form the nucleoside structure.
Amination and Cyclization: The nucleoside undergoes amination and cyclization to form the final abacavir structure.
Industrial Production Methods
Industrial production of abacavir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques such as crystallization and chromatography to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Abacavir undergoes several types of chemical reactions, including:
Oxidation: Abacavir can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the abacavir molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, and water.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of abacavir, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Abacavir has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their synthesis.
Biology: Abacavir is used in research on HIV replication and the development of antiretroviral therapies.
Medicine: It is a key component in the treatment of HIV infection and is studied for its efficacy and safety in various populations.
Industry: Abacavir is produced on an industrial scale for pharmaceutical use, and research focuses on improving production methods and formulations
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lamivudine: Another NRTI used in combination with abacavir for HIV treatment.
Zidovudine: An older NRTI that is often used in combination therapies.
Tenofovir: A nucleotide reverse transcriptase inhibitor with a similar mechanism of action.
Uniqueness of Abacavir
Abacavir is unique due to its specific molecular structure, which allows it to be highly effective in inhibiting reverse transcriptase. It also has a favorable pharmacokinetic profile, with good bioavailability and a relatively long half-life, making it suitable for once-daily dosing .
Eigenschaften
CAS-Nummer |
136777-48-5 |
|---|---|
Molekularformel |
C14H19ClN6O |
Molekulargewicht |
322.79 g/mol |
IUPAC-Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10+;/m1./s1 |
InChI-Schlüssel |
QXNOPHSMRJNHHG-SCYNACPDSA-N |
SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O |
Isomerische SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.Cl |
Kanonische SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


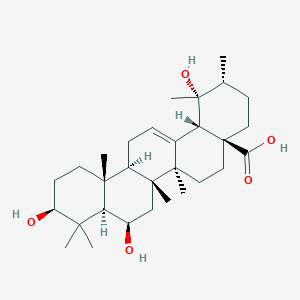

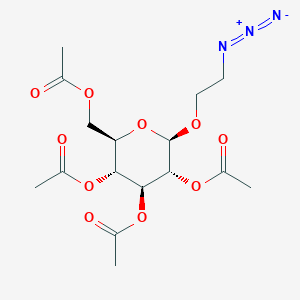
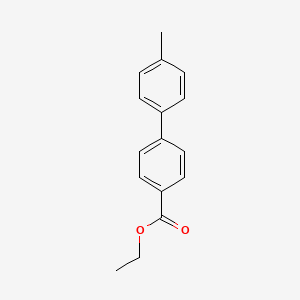

![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)
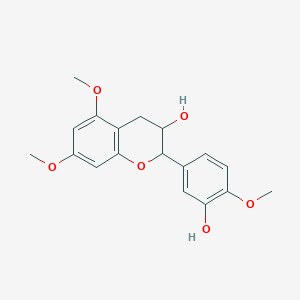
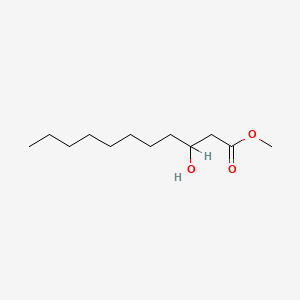
![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)
